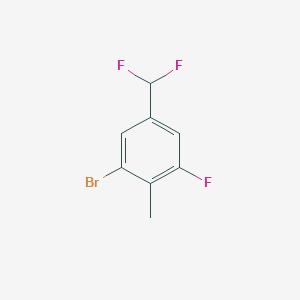
1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethyl, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene typically involves the bromination of a precursor compound. One common method is the bromination of 5-(difluoromethyl)-3-fluoro-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-(difluoromethyl)-3-fluoro-2-methylphenol or 5-(difluoromethyl)-3-fluoro-2-methylaniline.
Oxidation: Formation of 5-(difluoromethyl)-3-fluoro-2-methylbenzoic acid.
Reduction: Formation of this compound.
Aplicaciones Científicas De Investigación
1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The difluoromethyl and fluorine groups can influence the compound’s reactivity and stability through inductive and resonance effects. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors can be studied to understand its potential therapeutic effects.
Comparación Con Compuestos Similares
- 1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene
- 1-Bromo-5-fluoropentane
- 1-Bromo-3,5-difluorobenzene
Comparison: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both difluoromethyl and fluorine groups, which can significantly influence its chemical reactivity and physical properties
Propiedades
Fórmula molecular |
C8H6BrF3 |
|---|---|
Peso molecular |
239.03 g/mol |
Nombre IUPAC |
1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H6BrF3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3 |
Clave InChI |
NMACTVPLPJWUSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025652.png)

![2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14025660.png)

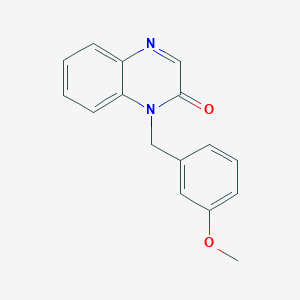

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B14025681.png)
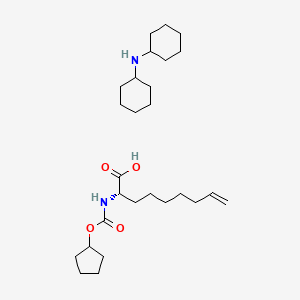
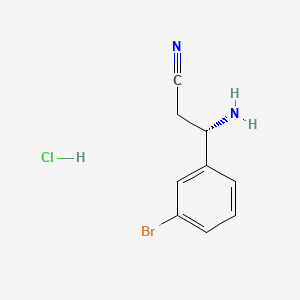


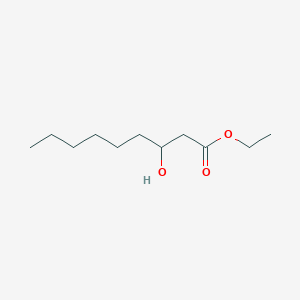
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)

